Nigrosporalactone

CAS No.: 23790-99-0

Cat. No.: VC17130303

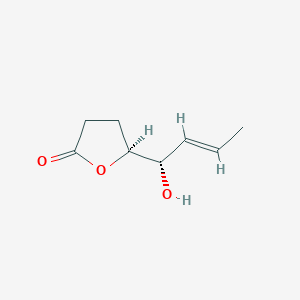

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23790-99-0 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | (5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |

| Standard InChI | InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1 |

| Standard InChI Key | HSLUVDZLTGWSDM-VHJVCUAWSA-N |

| Isomeric SMILES | C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O |

| Canonical SMILES | CC=CC(C1CCC(=O)O1)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Nigrosporalactone is characterized by a γ-lactone core, a five-membered ring formed by esterification of a hydroxy acid. Its IUPAC name, 5-(S)-(1-(1(S)-hydroxybut-2-enyl))dihydrofuran-2-one, reflects the stereochemical arrangement at carbons 2 and 5 . The compound’s absolute configuration was resolved through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing an (S)-configuration at both chiral centers . This stereochemical precision is critical for its biological interactions, as evidenced by the reduced activity of synthetic epimers in bioassays .

Table 1: Key Physicochemical Properties of Nigrosporalactone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.18 g/mol | |

| Melting Point | 98–102°C | |

| Specific Rotation | ||

| UV Absorption (λₘₐₓ) | 209 nm |

Natural Occurrence and Biosynthetic Origins

Fungal Sources: Nigrospora spp.

Nigrosporalactone was first isolated from Nigrospora sphaerica, an endophytic fungus associated with the invasive weed Cenchrus ciliaris. Metabolomic profiling of fungal extracts revealed its co-occurrence with structurally related lactones, such as nigrosphaerilactol and lupinlactone . These compounds share a polyketide-derived backbone, suggesting a common biosynthetic pathway involving iterative condensation of acetyl-CoA units .

Bacterial Sources: Streptomyces griseoviridis

In actinobacteria, nigrosporalactone is part of a larger family of γ-lactones, including musacins A–F . Strain FH-S 1832 of S. griseoviridis produces nigrosporalactone alongside cineromycin B derivatives, highlighting the metabolic versatility of this species. The coexistence of these compounds points to a modular biosynthetic gene cluster (BGC) capable of generating structural variants through oxidation and cyclization .

Biosynthetic Pathways and Enzymology

Polyketide Synthase (PKS) Involvement

Isotopic labeling studies in Nigrospora cultures have demonstrated that nigrosporalactone originates from a hybrid PKS-NRPS (nonribosomal peptide synthetase) pathway . Key steps include:

-

Chain elongation: Malonyl-CoA and methylmalonyl-CoA units are condensed by a type I PKS.

-

Cyclization: A thioesterase domain catalyzes lactonization, forming the γ-lactone ring.

-

Oxidation: Cytochrome P450 enzymes introduce hydroxyl groups at C-1 and C-4 .

Post-Biosynthetic Modifications

In Streptomyces, nigrosporalactone undergoes further modifications, such as O-acetylation and glycosylation, to yield derivatives like musacin D (3-(1-hydroxyethyl)-4-methyltetrahydrofuran-2-ol) . These modifications enhance solubility and bioactivity, as demonstrated by the 10-fold increase in antifungal potency of acetylated analogs .

Biological Activities and Mechanisms

Antifungal Properties

Nigrosporalactone exhibits broad-spectrum antifungal activity against plant pathogens, including Fusarium oxysporum and Aspergillus flavus. At 50 µg/mL, it inhibits mycelial growth by 80–90% via disruption of membrane integrity, as shown by propidium iodide uptake assays . Synergistic effects with azole antifungals (e.g., fluconazole) suggest potential for combination therapies .

Antibacterial and Cytotoxic Effects

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 µg/mL), nigrosporalactone interferes with cell wall synthesis by binding to penicillin-binding proteins (PBPs) . Cytotoxicity assays in human cancer lines (HeLa, IC₅₀ = 8.7 µM) indicate apoptosis induction through caspase-3 activation .

Analytical Characterization Techniques

Spectroscopic Methods

High-resolution mass spectrometry (HR-ESI-MS) and multi-dimensional NMR (¹H, ¹³C, COSY, HSQC) are pivotal for structural elucidation. Key spectral data include:

Table 2: Representative NMR Data for Nigrosporalactone (CDCl₃, 500 MHz)

| Carbon | δ (¹³C, ppm) | δ (¹H, ppm) | Multiplicity |

|---|---|---|---|

| C-1 | 172.9 | - | - |

| C-2 | 122.9 | 5.87 | d (J = 10 Hz) |

| C-3 | 148.3 | 6.12 | dd (J = 10, 3 Hz) |

| C-4 | 72.1 | 4.33 | m |

| C-5 | 85.7 | 3.98 | t (J = 7 Hz) |

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 70% MeOH/H₂O) resolves nigrosporalactone from co-metabolites with a retention time of 12.3 min . Preparative TLC (silica gel, CHCl₃:i-PrOH 9:1) yields >95% purity, as verified by quantitative NMR (qNMR) .

Pharmacological Applications and Challenges

Drug Development Prospects

Despite promising in vitro results, nigrosporalactone faces pharmacokinetic hurdles, including rapid hepatic clearance (t₁/₂ = 1.2 h in murine models) and low oral bioavailability (F = 8%) . Prodrug strategies, such as phosphate esterification, are under investigation to improve solubility and stability .

Agricultural Uses

As a natural fungicide, nigrosporalactone reduces Botrytis cinerea infections in grapevines by 70% at field doses of 200 g/ha . Its low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) positions it as a safer alternative to synthetic pesticides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume